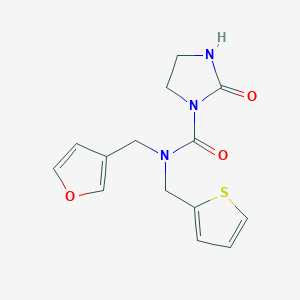

N-(furan-3-ylmethyl)-2-oxo-N-(thiophen-2-ylmethyl)imidazolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

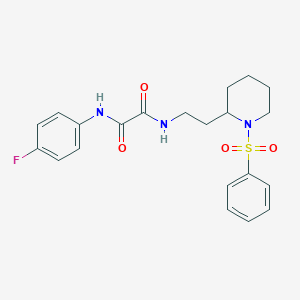

N-(furan-3-ylmethyl)-2-oxo-N-(thiophen-2-ylmethyl)imidazolidine-1-carboxamide, also known as FTI-277, is a small molecule inhibitor that targets the farnesyltransferase enzyme. This enzyme is responsible for the post-translational modification of several oncogenic proteins, including Ras, which is frequently mutated in cancer. FTI-277 has been extensively studied for its potential as an anticancer drug, and its synthesis, mechanism of action, and biochemical and physiological effects have been thoroughly investigated.

Aplicaciones Científicas De Investigación

Catalytic Synthesis and Molecular Interactions

Compounds featuring furan and thiophene moieties, similar to the structure , have been studied for their roles in catalytic processes and molecular interactions. For example, palladium-catalyzed condensation reactions involving N-aryl imines and alkynylbenziodoxolones form multisubstituted furans, illustrating the potential of furan-containing compounds in synthetic chemistry to create complex molecules with diverse functional groups (Lu, Wu, & Yoshikai, 2014).

Pharmaceutical and Medicinal Chemistry

Research into the synthesis and reactivity of furan and thiophene derivatives reveals their potential utility in pharmaceutical applications. Furan-amidines, including those with thiophene substitutions, have been evaluated as inhibitors of enzymes like NQO2, which is of interest in cancer chemotherapy and malaria treatment (Alnabulsi et al., 2018). These findings suggest that compounds with furan and thiophene cores may serve as leads for drug development.

Protective Groups in Organic Synthesis

The chemoselective protection of heteroaromatic aldehydes, including those derived from furan and thiophene, demonstrates the importance of such structures in synthetic chemistry. These compounds can be transformed into imidazolidine derivatives, serving as intermediates or protective groups during complex molecule synthesis (Carpenter & Chadwick, 1985).

Antimicrobial and Antiviral Research

Compounds based on furan and thiophene have shown potential in antimicrobial and antiviral research. For instance, heterocyclic compounds derived from furanone exhibited promising activity against the avian influenza virus (H5N1), suggesting that furan and thiophene derivatives could contribute to the development of new antiviral agents (Flefel et al., 2012).

Corrosion Inhibition

Furan derivatives have also been explored as corrosion inhibitors, indicating the potential application of such compounds in materials science. Amino acid compounds with furan moieties were studied for their effectiveness in inhibiting corrosion of N80 steel in HCl solution, demonstrating the diverse applications of furan-containing compounds beyond pharmaceuticals (Yadav, Sarkar, & Purkait, 2015).

Propiedades

IUPAC Name |

N-(furan-3-ylmethyl)-2-oxo-N-(thiophen-2-ylmethyl)imidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c18-13-15-4-5-17(13)14(19)16(8-11-3-6-20-10-11)9-12-2-1-7-21-12/h1-3,6-7,10H,4-5,8-9H2,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXFTKLRNBMESP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-2-oxo-N-(thiophen-2-ylmethyl)imidazolidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

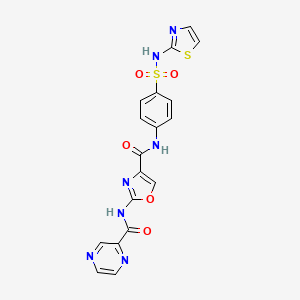

![2-(1-(4-chlorophenyl)cyclopentanecarbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2417556.png)

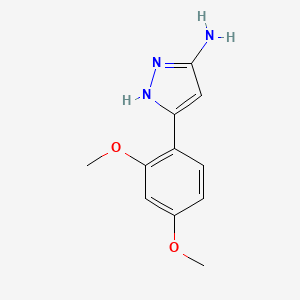

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2417561.png)

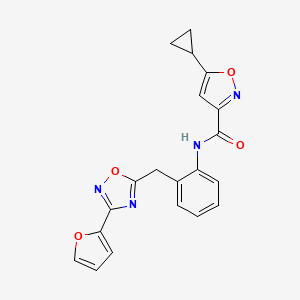

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2417564.png)

![2-Methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyrazine](/img/structure/B2417566.png)

![N'-[4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide](/img/structure/B2417567.png)

![N-(3,4-dimethoxybenzyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2417574.png)